The synthesis of 9-Decenamide, N,N-dimethyl- typically involves the reaction of decenoic acid with dimethylamine. The process can be summarized as follows:
This synthesis method emphasizes efficiency and control over reaction conditions to maximize yield and purity.
The molecular structure of 9-Decenamide, N,N-dimethyl- consists of:
The structural formula can be represented as follows:
This structure contributes to its physical properties, including its boiling point and solubility characteristics.
9-Decenamide, N,N-dimethyl- can participate in various chemical reactions typical of amides:
These reactions are significant for its applications in organic synthesis and industrial processes.
The mechanism of action for 9-Decenamide, N,N-dimethyl- primarily revolves around its surfactant properties when used in formulations:
These actions make it valuable in formulations for cleaning agents and agricultural products.
The physical and chemical properties of 9-Decenamide, N,N-dimethyl- include:
These properties are crucial for determining its suitability for various applications.
9-Decenamide, N,N-dimethyl- has several scientific applications:
Its versatility makes it an important compound across multiple industries .
The shift toward renewable resources has positioned methyl oleate—a derivative of plant oils—as the primary precursor for synthesizing 9-Decenamide, N,N-dimethyl- (CAS 1356964-77-6). Modern continuous-flow reactors enable efficient transformation of this bio-based feedstock by enhancing mass/heat transfer and reducing reaction times. For example, ultrasound-assisted two-phase flow reactors achieve space-time yields (STY) exceeding 3.4 × 10⁴ kg·m⁻³·day⁻¹ for similar amphiphilic compounds, as demonstrated in metal-organic framework (MOF) syntheses . These reactors prevent fouling through acoustic streaming and segmented gas-liquid flow, maintaining consistent product quality during extended operation. Key advantages over batch systems include:
Table 1: Performance Metrics of Reactor Types for Bio-based Amide Synthesis
Reactor Type | STY (kg·m⁻³·day⁻¹) | Particle Size Uniformity (IQR) | Fouling Tendency | |
---|---|---|---|---|
Batch Stirred-Tank | 8.2 × 10³ | 23.9 µm | High | |
Single-Phase Flow | 1.5 × 10⁴ | 5.9 µm | Moderate | |
Ultrasound-Assisted Two-Phase Flow | ≥3.4 × 10⁴ | 2.7 µm | Low |
Direct amidation of 9-decenoic acid with dimethylamine represents the most atom-efficient route to 9-Decenamide, N,N-dimethyl-. Industrial processes utilize heterogeneous catalysts (e.g., immobilized lipases or solid acid catalysts) to achieve >97% conversion under solvent-free conditions. The reaction proceeds through a three-step mechanism:
Critical process parameters include:
This route achieves 85–92% atom economy by avoiding protecting groups and minimizing stoichiometric reagents.
Olefin metathesis of renewable fatty acids enables precise positioning of the C9 double bond in 9-Decenamide’s backbone. Hoveyda-Grubbs second-generation catalysts provide optimal performance with turnover frequencies (TOF) of 450 h⁻¹ and E-selectivity >20:1 during self-metathesis of methyl oleate [6] [9]. The mechanism involves:
Table 2: Metathesis Catalyst Performance for Unsaturated Amide Synthesis
Catalyst System | TOF (h⁻¹) | E:Z Selectivity | Functional Group Tolerance | |
---|---|---|---|---|
Grubbs 1st Gen | 120 | 3:1 | Moderate | |
Hoveyda-Grubbs | 450 | 20:1 | High | |
Zhan Catalyst | 300 | 15:1 | Sterically demanding substrates | [6] |
Key advantages include utilization of C18 feedstocks (e.g., oleic acid) and production of ethylene as the sole byproduct. Industrial implementations achieve >99% isomer purity through fractional distillation [6].
Solvent-free operation is critical for sustainable 9-Decenamide production. The melt-amidation process eliminates volatile organic compounds (VOCs) by reacting neat 9-decenoic acid with gaseous dimethylamine at 180–200°C [6]. This approach demonstrates:
Process intensification is achieved through:
The solvent-free product meets specifications without purification: acid value <0.5 mg KOH/g, moisture <0.5%, and color <20 APHA [6].
Transitioning lab-scale synthesis to industrial production (e.g., 177 kg/drum quantities) faces three primary challenges [9]:
Material Compatibility Issues
Reactor Design Limitations
Process Integration Barriers
Successful scale-up to 3,000-ton/year capacity has been achieved through flow reactor cascades with STY >5.2 × 10⁴ kg·m⁻³·day⁻¹ [6] [9].
Table 3: Industrial Production Specifications for 9-Decenamide, N,N-dimethyl-
Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | |
---|---|---|---|---|
Capacity | 100 g/batch | 10 kg/hr | 350 kg/hr | |
Purity | 95% | 97% | >99% | |
Energy Intensity | 120 kWh/kg | 85 kWh/kg | 42 kWh/kg | |
Production Cost | $280/kg | $110/kg | $24/kg | [6] [9] |
Concluding Remarks
Sustainable synthesis of 9-Decenamide, N,N-dimethyl- hinges on integrating bio-based feedstocks with advanced reactor technologies. Continuous-flow systems, catalytic metathesis, and solvent-free operation collectively enable production efficiencies meeting industrial demands while minimizing environmental impact. Ongoing optimization focuses on catalyst lifetime extension and energy integration systems to further improve the sustainability profile of this versatile amphiphilic compound.
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